molecular formula C19H22ClN3O3 B2496140 (2-Chloropyridin-4-yl)-[4-[(3,4-dimethoxyphenyl)methyl]piperazin-1-yl]methanone CAS No. 1118822-74-4

(2-Chloropyridin-4-yl)-[4-[(3,4-dimethoxyphenyl)methyl]piperazin-1-yl]methanone

Cat. No.: B2496140
CAS No.: 1118822-74-4
M. Wt: 375.85
InChI Key: JDNXAWRHUPVWDA-UHFFFAOYSA-N
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Description

(2-Chloropyridin-4-yl)-[4-[(3,4-dimethoxyphenyl)methyl]piperazin-1-yl]methanone is a complex organic compound that features a chloropyridine moiety linked to a piperazine ring, which is further substituted with a dimethoxyphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloropyridin-4-yl)-[4-[(3,4-dimethoxyphenyl)methyl]piperazin-1-yl]methanone typically involves multiple steps:

    Formation of the Chloropyridine Intermediate: The starting material, 2-chloropyridine, is often synthesized through chlorination of pyridine using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).

    Piperazine Derivative Synthesis: The piperazine ring is functionalized with a 3,4-dimethoxyphenylmethyl group. This can be achieved through nucleophilic substitution reactions where piperazine reacts with 3,4-dimethoxybenzyl chloride in the presence of a base like potassium carbonate (K2CO3).

    Coupling Reaction: The final step involves coupling the chloropyridine intermediate with the piperazine derivative. This step often requires a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the methanone linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can target the carbonyl group in the methanone linkage, using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chloropyridine moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes from the methoxy groups.

    Reduction: Conversion of the methanone linkage to a secondary alcohol.

    Substitution: Replacement of the chlorine atom with various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

(2-Chloropyridin-4-yl)-[4-[(3,4-dimethoxyphenyl)methyl]piperazin-1-yl]methanone has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biological Studies: The compound is used in studies exploring its interaction with various biological targets, including receptors and enzymes.

    Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2-Chloropyridin-4-yl)-[4-[(3,4-dimethoxyphenyl)methyl]piperazin-1-yl]methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Piperine: An alkaloid from black pepper with similar piperazine structure but different functional groups.

    Olanzapine N-oxide: A derivative of the antipsychotic drug olanzapine, featuring a piperazine ring with different substitutions.

Uniqueness

(2-Chloropyridin-4-yl)-[4-[(3,4-dimethoxyphenyl)methyl]piperazin-1-yl]methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chloropyridine moiety and dimethoxyphenylmethyl substitution make it particularly versatile in various chemical reactions and applications.

Properties

IUPAC Name

(2-chloropyridin-4-yl)-[4-[(3,4-dimethoxyphenyl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O3/c1-25-16-4-3-14(11-17(16)26-2)13-22-7-9-23(10-8-22)19(24)15-5-6-21-18(20)12-15/h3-6,11-12H,7-10,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDNXAWRHUPVWDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)C3=CC(=NC=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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